3,5-Xylyl methylcarbamate
Overview
Description
3,5-Xylyl methylcarbamate, also known as 3,5-dimethylphenyl methylcarbamate, is a chemical compound belonging to the carbamate class of insecticides. It is primarily used as an insecticide due to its effectiveness in controlling a wide range of pests. The compound is characterized by its molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol .
Mechanism of Action
Target of Action
The primary target of 3,5-Xylyl methylcarbamate is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function. It terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine released into the synaptic cleft .
Mode of Action
This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibits the enzyme’s ability to break down acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine continues to stimulate the muscle, causing a range of symptoms from twitching to paralysis .
Biochemical Pathways
The metabolism of this compound involves several biochemical reactions, including oxidative N-demethylation, deamination, hydrolysis, and conjugation . These reactions convert the insecticide to other compounds in biological systems .
Pharmacokinetics
The compound’s metabolism in various biological systems suggests that it is likely absorbed and distributed throughout the body, metabolized via the pathways mentioned above, and eventually excreted .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, resulting in continuous stimulation of the muscles. This can cause a range of effects, from muscle twitching to paralysis .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its effectiveness as an insecticide requires an understanding of its fate in the environment . Its decomposition in living organisms has been studied extensively, providing a unified picture of the flow of reactions by which the insecticide is converted to other compounds in these biological systems .
Biochemical Analysis
Biochemical Properties
The biochemical reactions involved in the decomposition of this compound are much the same in all biological systems studied . The identified reaction products do not differ significantly whether found in plants, animals, insects, oils, or as a result of in vitro use of enzyme systems . A variety of different reactions are postulated to take place based on the identity of mexacarbate metabolites which have been characterized: oxidative N-demethylation, deamination, hydrolysis, and conjugation .
Cellular Effects
It is known that carbamate pesticides, such as mexacarbate, are effective broad-spectrum insecticides . They work by inhibiting the enzyme acetylcholinesterase, disrupting nerve function in insects
Molecular Mechanism
Carbamate pesticides, such as mexacarbate, work by forming unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This disrupts nerve function in insects, leading to their death .
Metabolic Pathways
It is known that mexacarbate undergoes a variety of reactions in biological systems, including oxidative N-demethylation, deamination, hydrolysis, and conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-xylyl methylcarbamate typically involves the reaction of 3,5-xylenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3,5-xylenol+methyl isocyanate→3,5-xylyl methylcarbamate
The reaction is usually conducted in an inert solvent such as cyclohexane, and the temperature is maintained at a moderate level to prevent any side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is often subjected to rigorous quality control measures to ensure its effectiveness as an insecticide .
Chemical Reactions Analysis
Types of Reactions
3,5-Xylyl methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Hydrolysis: The carbamate group can be hydrolyzed to produce 3,5-xylenol and methylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under appropriate conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Hydrolysis: 3,5-xylenol and methylamine.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
3,5-Xylyl methylcarbamate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
4-Dimethylamino-3,5-xylyl methylcarbamate (Mexacarbate): Another carbamate insecticide with similar properties and uses.
3,5-Xylenyl N-methylcarbamate: A structurally related compound with similar insecticidal activity.
Methylcarbamic acid 3,5-xylyl ester: Another derivative of 3,5-xylenol with comparable properties.
Uniqueness
3,5-Xylyl methylcarbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its effectiveness as an insecticide and its role as an acetylcholinesterase inhibitor make it a valuable compound in both agricultural and scientific research .
Properties
IUPAC Name |
(3,5-dimethylphenyl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(2)6-9(5-7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQODEWAPZVVBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058042 | |
Record name | XMC | |
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Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB], Solid | |
Record name | 3,5-Xylyl methylcarbamate | |
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Record name | 3,5-Dimethylphenyl methylcarbamate | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Practically insoluble in water; soluble in most organic solvents including benzene, cyclohexanone, 3,5,5-trimethylcyclohex-2-enone., In water at 20 °C, 0.47 g/l. In acetone 5.74, benzene 2.04, ethanol 3.52, ethyl acetate 2.77 (all in g/l at 20 °C)., 0.47 mg/mL at 20 °C | |
Record name | 3,5-XYLYL METHYLCARBAMATE | |
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Record name | 3,5-Dimethylphenyl methylcarbamate | |
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Density |
0.54 | |
Record name | 3,5-XYLYL METHYLCARBAMATE | |
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Vapor Pressure |
0.00036 [mmHg] | |
Record name | 3,5-Xylyl methylcarbamate | |
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Mechanism of Action |
Carbamates are reversible inhibitors of cholinesterase. The reversal means that the use of blood cholinesterase activity measurements for diagnostic purposes in animals suspected to be suffering from carbamate poisoning can produce normal or near normal assay results which are likely to be misleading. /Carbamate insecticides/, Acute toxicosis is due to inhibition of acetylcholinesterase, just as with the organophosphates. The carbamate insecticides occupy both the anionic and esteratic sites of acetylcholinesterase, the esteratic site being carbamylated rather than phosphorylated with the organophosphates. Acetylcholinesterase is able to hydrolyze carbamate insecticides, although the rate of hydrolysis is not as fast for the natural substrate acetylcholine. Thus carbamate insecticides are reversible inhibitors of acetylcholinestrase. Toxicosis develops when the amount of pesticide in the body is so large that the rate of carbamylation of acetylcholinesterase exceeds the rate of hydrolysis of pesticide by the enzyme. Acetylcholine then accumulares in neuroeffector and synaptic regions, resulting in clinical signs similar to those of organophosphates. /Carbamate insecticides/, Insecticide with predominantly contact action. Cholinesterase inhibitor. | |
Record name | 3,5-XYLYL METHYLCARBAMATE | |
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Color/Form |
Colorless crystalline solid /Technical grade, 97% pure/ | |
CAS No. |
2655-14-3 | |
Record name | 3,5-Xylyl methylcarbamate | |
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Record name | 3,5-Xylyl methylcarbamate | |
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Record name | Phenol, 3,5-dimethyl-, 1-(N-methylcarbamate) | |
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Record name | 3,5-XYLYL METHYLCARBAMATE | |
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Record name | 3,5-XYLYL METHYLCARBAMATE | |
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Record name | 3,5-Dimethylphenyl methylcarbamate | |
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Melting Point |
99 °C | |
Record name | 3,5-XYLYL METHYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3,5-Dimethylphenyl methylcarbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 3,5-Xylyl methylcarbamate in insects?
A1: this compound, like other carbamates, acts as an acetylcholinesterase inhibitor. [, ] This enzyme is crucial for nerve impulse transmission in insects. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system and ultimately insect death.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C10H13NO2, and its molecular weight is 179.22 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided research papers don't delve into detailed spectroscopic analysis, various databases and resources likely contain information on infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound.
Q4: Is this compound stable under alkaline conditions?
A4: No, research indicates that this compound degrades under alkaline conditions. []
Q5: Does sunlight affect the insecticidal properties of this compound?
A5: Yes, studies utilizing ultraviolet (UV) light simulating sunlight have shown that this compound experiences a decline in its insecticidal effectiveness upon exposure. []
Q6: How does the addition of a methylthio group to the phenyl ring of this compound affect its insecticidal activity?
A6: Research indicates that the addition of a methylthio group to the phenyl ring of this compound, resulting in the compound 4-(methylthio)-3,5-xylyl methylcarbamate (also known as Mesurol), can significantly alter its insecticidal activity. [, ] This modification generally enhances toxicity towards certain insects, such as bollworms.
Q7: What is the impact of changing the dimethylamino group in this compound to a methylamino group on its insecticidal properties?
A7: While direct comparisons aren't provided in the research, replacing the dimethylamino group with a methylamino group is likely to influence the compound's interaction with the target enzyme, potentially impacting its potency and selectivity. []
Q8: Do the research papers discuss specific SHE (Safety, Health, and Environment) regulations related to this compound?
A8: The provided research papers, published before the widespread implementation of modern SHE regulations, do not explicitly address those regulations. It's crucial to consult current regulatory guidelines and safety data sheets for information on the safe handling and use of this compound.
Q9: Against which insect species has this compound demonstrated insecticidal activity in field trials?
A10: Field experiments showcased the effectiveness of this compound against a range of insect pests, including the corn earworm (Heliothis zea), pink bollworm (Pectinophora gossypiella), boll weevil (Anthonomus grandis), tobacco budworm (Heliothis virescens), and cowpea curculio (Chalcodermus aeneus), among others. [, , ]
Q10: Has resistance to this compound been observed in insect populations?
A11: Yes, the development of resistance to carbamate insecticides, including this compound, is a recognized concern. [] Cross-resistance to other insecticides, particularly within the carbamate class, has also been observed, potentially limiting their long-term effectiveness. []
Q11: What is known about the toxicity of this compound to beneficial insects?
A12: Research has shown that this compound can negatively impact beneficial insects, including parasites and predators that contribute to natural pest control in agricultural ecosystems. [, ]
Q12: Are there any alternative insecticides mentioned in the research that demonstrate comparable or superior efficacy to this compound against specific pests?
A14: The research highlights several alternative insecticides, often from different chemical classes, with varying efficacies against specific pests. For instance, carbaryl displayed better control of the corn earworm on sweet corn compared to this compound. [] Similarly, certain organophosphate insecticides, like Sumithion, proved more effective against Hippelates eye gnats. []
Q13: When was this compound first introduced as an insecticide, and what were the key milestones in its development and use?
A15: While the exact introduction date isn't specified, the research papers, primarily from the 1960s, suggest that this compound and its analogs emerged during a period of significant insecticide development, coinciding with the introduction of other carbamates and organophosphates as alternatives to organochlorine insecticides like DDT. []
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